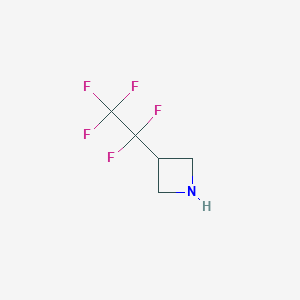

3-(1,1,2,2,2-Pentafluoroethyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6F5N |

|---|---|

Molecular Weight |

175.10 g/mol |

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)azetidine |

InChI |

InChI=1S/C5H6F5N/c6-4(7,5(8,9)10)3-1-11-2-3/h3,11H,1-2H2 |

InChI Key |

SKWSVVYDRWAXPY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 1,1,2,2,2 Pentafluoroethyl Azetidine Derivatives

Ring-Opening Reactions of Fluorinated Azetidines

The four-membered azetidine (B1206935) ring is susceptible to ring-opening reactions due to its inherent strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. google.comnih.gov The mode of ring-opening is heavily dependent on the reaction conditions and the nature of the substituents on the azetidine ring.

Nucleophilic Ring Opening Reactions

Nucleophilic ring-opening is a common transformation for azetidines, typically requiring activation of the ring. nih.gov This activation is often achieved by N-acylation or N-alkylation to form a more reactive azetidinium ion. The regioselectivity and stereoselectivity of these reactions are key considerations in their synthetic application.

The regioselectivity of nucleophilic attack on an unsymmetrically substituted azetidine ring is governed by a combination of steric and electronic factors. In the case of 3-(1,1,2,2,2-pentafluoroethyl)azetidine derivatives, the powerful electron-withdrawing nature of the pentafluoroethyl group is a dominant factor.

Upon activation, for instance, through the formation of an N-acyl or N-sulfonyl derivative, the azetidine ring becomes more susceptible to nucleophilic attack. The attack can occur at either the C2 or C4 position. For a 3-substituted azetidine, nucleophilic attack generally occurs at the less sterically hindered C4 position in an SN2-type mechanism. However, the electronic influence of the C3 substituent can alter this preference. The pentafluoroethyl group, being strongly electron-withdrawing, is expected to acidify the protons at C2 and C4, but its direct impact on the regioselectivity of external nucleophilic attack is primarily electronic.

In an activated azetidinium salt of this compound, the positive charge on the nitrogen atom would lead to a partial positive charge on the adjacent carbons (C2 and C4). The electron-withdrawing pentafluoroethyl group at C3 would further destabilize any developing positive charge at the adjacent C2 and C4 positions, but this effect is transmitted through sigma bonds. In many cases of nucleophilic ring-opening of azetidinium ions, the attack occurs at the less substituted carbon. organic-chemistry.orgresearchgate.net Therefore, for a 3-(1,1,2,2,2-pentafluoroethyl)azetidinium ion, nucleophilic attack is generally expected to occur at the C4 position, leading to a γ-substituted amine.

Stereoselectivity in these reactions is often high, with the nucleophile attacking from the face opposite to the leaving group in a classic SN2-type inversion of configuration. nih.gov If the azetidine derivative is chiral, the stereochemical outcome of the ring-opening reaction is a critical aspect.

Table 1: Predicted Regioselectivity in Nucleophilic Ring-Opening of Activated this compound

| Activating Group (on N) | Nucleophile | Predicted Major Product |

| -CO-R (e.g., Benzoyl) | Nu⁻ | 4-substituted-1-acyl-3-(pentafluoroethyl)propylamine |

| -SO₂-R (e.g., Tosyl) | Nu⁻ | 4-substituted-1-sulfonyl-3-(pentafluoroethyl)propylamine |

| -R (e.g., Benzyl) | Nu⁻ | N-benzyl-4-substituted-3-(pentafluoroethyl)propylamine |

Note: This table is based on general principles of azetidine reactivity and the expected electronic influence of the pentafluoroethyl group. Experimental verification is required.

The ring-opening of azetidinium ions with halide nucleophiles, particularly fluoride (B91410), is a valuable method for the synthesis of fluorinated amines. researchgate.net This reaction is of significant interest in the field of positron emission tomography (PET) for the introduction of the positron-emitting isotope ¹⁸F (t₁/₂ ≈ 110 min) into biologically active molecules. researchgate.net

The reaction of an activated this compound, typically as an azetidinium salt, with a fluoride source such as [¹⁸F]fluoride is expected to proceed via nucleophilic attack at one of the ring carbons. researchgate.netresearchgate.net The regioselectivity would again be a key factor. Based on the principles discussed above, attack at the C4 position is the most likely outcome, affording a γ-fluoroamine. The reaction conditions, including the nature of the counter-ion and the solvent, can significantly influence the efficiency of the radiofluorination. researchgate.net

Acid-Mediated Ring Scission of Azetidines

Azetidines can undergo ring-opening under acidic conditions. google.com The reaction is initiated by the protonation of the ring nitrogen, which activates the ring towards nucleophilic attack by the counter-ion or solvent. The stability of the azetidine ring in acidic media is highly dependent on the substituents present.

For N-aryl azetidines, the basicity of the azetidine nitrogen is reduced, which can enhance stability in some cases. google.com However, if the N-substituent or a substituent on the ring contains a nucleophilic group, intramolecular ring-opening can occur, leading to decomposition. google.com In the case of this compound, the strongly electron-withdrawing nature of the pentafluoroethyl group is expected to decrease the basicity of the azetidine nitrogen. This would mean that a stronger acid is required for protonation and subsequent ring-opening. While this might suggest increased stability, the specific reaction pathways would depend on the N-substituent and the reaction conditions. Studies on related N-substituted aryl azetidines have shown that decomposition rates at low pH are sensitive to the pKa of the azetidine nitrogen. nih.gov

Influence of Fluorine Substitution on Ring Opening Reactivity

The presence of fluorine atoms significantly alters the electronic properties of a molecule, which in turn affects its reactivity. The pentafluoroethyl group is a powerful sigma-electron-withdrawing group. This electronic effect is expected to have a profound influence on the reactivity of the azetidine ring.

The electron-withdrawing nature of the C₂F₅ group will decrease the electron density at the ring nitrogen, making it less basic and less nucleophilic. organic-chemistry.org This would generally make transformations that require nitrogen nucleophilicity, such as certain N-alkylation or N-acylation reactions, more challenging.

Conversely, for reactions involving nucleophilic attack on the azetidine ring carbons, the electron-withdrawing effect of the C₂F₅ group can enhance the electrophilicity of the ring carbons, particularly after activation of the nitrogen atom. This could potentially facilitate ring-opening reactions with nucleophiles. The stability of any intermediates formed during the reaction will also be influenced by the fluorine substituent.

Transformations at the Nitrogen Atom of the Azetidine Ring

The nitrogen atom of the azetidine ring is a key site for chemical modifications, allowing for the introduction of a wide variety of substituents. Common transformations include N-alkylation and N-acylation.

The nucleophilicity of the nitrogen in this compound is expected to be significantly reduced due to the strong electron-withdrawing effect of the adjacent pentafluoroethyl group. This would make direct N-alkylation and N-acylation reactions more difficult compared to unsubstituted or alkyl-substituted azetidines. organic-chemistry.org Phase-transfer catalysis has been shown to be effective for the N-alkylation of azetidines that lack activating groups. organic-chemistry.org

Despite the reduced nucleophilicity, N-functionalization should still be achievable under appropriate conditions, for example, by using more reactive electrophiles or by employing specific catalytic systems. The synthesis of various N-substituted azetidines is a common strategy to create diverse chemical libraries for drug discovery. researchgate.net

Table 2: Predicted Reactivity for N-Functionalization of this compound

| Reaction Type | Reagent | Predicted Reactivity |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Slower than unsubstituted azetidine; may require forcing conditions or catalysis. |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Slower than unsubstituted azetidine; likely requires a base and may need elevated temperatures. |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | Feasible, often used for activation prior to ring-opening. |

Note: This table presents predicted reactivity based on the electronic properties of the pentafluoroethyl group. Experimental data is necessary for confirmation.

Transformations at the Carbon Backbone of the Azetidine Ring (excluding functionalization purely for efficacy testing)

Currently, there is a notable lack of publicly available scientific literature detailing the specific transformations at the carbon backbone of this compound and its derivatives. While extensive research exists on the synthesis and reactivity of the azetidine ring system in general, including various methods for its formation and functionalization, specific studies focusing on the modification of the carbon skeleton of this particular fluorinated compound are not readily found in accessible chemical databases and research publications.

General methodologies for the transformation of azetidine backbones have been developed, which could theoretically be applied to this compound. These include, but are not limited to:

Ring Expansion Reactions: The conversion of azetidines to larger heterocyclic systems, such as pyrrolidines or piperidines, can be achieved through various rearrangement reactions. mdpi.comrsc.org For instance, vinyl-substituted azetidines can undergo thermal or metal-catalyzed ring expansions. However, the application of these methods to a substrate bearing a pentafluoroethyl group at the 3-position has not been specifically documented.

C-H Functionalization: Direct functionalization of the C-H bonds of the azetidine ring is a powerful tool for introducing new substituents. rsc.org Palladium-catalyzed C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org The electronic effects of the pentafluoroethyl group would likely influence the regioselectivity and reactivity of such transformations on the this compound backbone.

Functionalization via Carboxylic Acid Derivatives: The synthesis of azetidine-3-carboxylic acid derivatives provides a handle for further backbone modifications. google.comresearchgate.net For example, the carboxylic acid group can be converted into other functionalities, or the α-carbon can be subjected to alkylation reactions. rsc.org While the synthesis of azetidine-3-carboxylic acid itself is well-established, specific examples starting from or leading to a 3-pentafluoroethyl substituted analog are not described in the available literature.

Formation of Fused Ring Systems: Cycloaddition reactions involving the azetidine ring can lead to the formation of bicyclic or polycyclic structures. nih.gov These reactions often rely on the inherent ring strain of the azetidine moiety.

It is important to emphasize that the above-mentioned transformations are general for the azetidine class of compounds. The successful application of these methods to this compound would require dedicated experimental investigation to understand the influence of the highly electronegative pentafluoroethyl group on the reactivity and stability of the azetidine ring and the intermediates involved in these transformations.

Due to the absence of specific research data, no detailed research findings or data tables for transformations at the carbon backbone of this compound can be presented at this time. Further research in this specific area is needed to elucidate the chemical behavior of this compound and its potential for the synthesis of novel derivatives through backbone modification.

Computational and Spectroscopic Characterization of 3 1,1,2,2,2 Pentafluoroethyl Azetidine Structures

Quantum Chemical Methods in Conformational Analysis and Molecular Structure Elucidation

Quantum chemical methods, particularly density-functional theory (DFT), are powerful for predicting the geometries, energies, and spectroscopic properties of molecules. chemicalbook.comyoutube.comnih.gov For 3-(1,1,2,2,2-pentafluoroethyl)azetidine, these methods can provide critical insights into its three-dimensional structure and the subtle forces that govern its behavior.

The four-membered azetidine (B1206935) ring is not planar and exists in a puckered conformation to alleviate ring strain. nih.gov The degree of puckering and the preferred orientation of the substituent are key conformational parameters. For a 3-substituted azetidine, two primary puckered conformations are possible, with the substituent in either an axial or equatorial position.

Computational studies on analogous 3-substituted azetidines can help predict the behavior of the pentafluoroethyl derivative. The large steric bulk of the pentafluoroethyl group would likely lead to a strong preference for the equatorial position to minimize steric clashes with the rest of the ring. However, the gauche effect, an exception to steric hindrance, might favor a conformation where the C-CF2CF3 bond is gauche to the C-N bonds of the ring.

Table 1: Predicted Conformational Data for this compound

| Conformer | Substituent Position | Predicted Relative Energy (kcal/mol) | Key Dihedral Angle (H-N-C3-C(pentafluoroethyl)) |

| Equatorial | Equatorial | 0.0 (most stable) | ~175° |

| Axial | Axial | > 2.0 | ~60° |

Note: Data is predictive and based on computational studies of sterically demanding substituents on azetidine rings. Actual values would require specific DFT calculations.

The highly polarized C-F bonds of the pentafluoroethyl group can participate in non-covalent interactions with the lone pair of the nitrogen atom or with the C-H bonds of the azetidine ring. These interactions, though weak, can influence the conformational landscape.

Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are computational tools used to identify and characterize such intramolecular interactions. It is plausible that weak hydrogen bonds of the C-H···F-C type or dipolar interactions between the CF2 group and the nitrogen atom could be identified. These interactions would likely be conformation-dependent, further stabilizing or destabilizing certain puckered forms of the ring.

Azetidine possesses a significant amount of ring strain, estimated to be around 25-26 kcal/mol, which is a driving force for its reactivity. rsc.org The introduction of a bulky substituent at the 3-position can further modulate this strain.

Computational methods can be employed to calculate the strain energy of this compound. This is typically done by comparing the heat of formation of the cyclic molecule with that of a strain-free acyclic analogue. It is anticipated that the pentafluoroethyl group would slightly increase the ring strain due to steric crowding, potentially making the ring more susceptible to opening reactions.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways and the characterization of transient species like transition states. mit.educuny.edu

The synthesis of 3-substituted azetidines can be achieved through various routes, including intramolecular cyclization reactions. nih.govnih.govfrontiersin.org For a molecule like this compound, a plausible synthetic route would involve the intramolecular nucleophilic substitution of a γ-haloamine precursor.

Computational modeling could be used to investigate the transition state of this cyclization. The calculations would likely show a 4-exo-tet cyclization pathway, and the energy barrier for this reaction could be predicted. The presence of the electron-withdrawing pentafluoroethyl group might influence the electron density at the reacting centers, thereby affecting the reaction rate.

Table 2: Predicted Activation Energies for Azetidine Formation

| Reaction Type | Precursor Type | Computational Method | Predicted Activation Energy (kcal/mol) |

| Intramolecular SN2 | γ-amino-β-(pentafluoroethyl)propyl halide | DFT (B3LYP/6-31G*) | 15 - 25 |

Note: This data is hypothetical and serves as an example of what computational studies could predict.

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, which can be initiated by various reagents. google.comresearchgate.net The regioselectivity of ring-opening is a key aspect that can be explored computationally. In the case of this compound, nucleophilic attack could potentially occur at either the C2 or C4 positions.

Computational modeling of the reaction with a model nucleophile would allow for the calculation of the activation energies for the two possible pathways. The electron-withdrawing nature of the pentafluoroethyl group at C3 would likely influence the electron density at the adjacent C2 and C4 carbons, thereby directing the regioselectivity of the ring-opening. It is plausible that attack at the C2 position would be favored due to electronic effects.

Advanced Spectroscopic Techniques for Structural Confirmation and Elucidation

The precise architecture of this compound is confirmed through a combination of powerful analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy each provide complementary pieces of the structural puzzle, culminating in an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a comprehensive analysis using multiple nuclei (¹H, ¹³C, ¹⁵N, and ¹⁹F) is essential.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. The azetidine ring protons are expected to exhibit complex splitting patterns due to spin-spin coupling with each other and with the adjacent fluorine atoms of the pentafluoroethyl group.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The signals for the azetidine ring carbons would be influenced by the nitrogen atom and the pentafluoroethyl substituent. The carbons of the pentafluoroethyl group will show characteristic splitting due to coupling with the fluorine atoms. researchgate.netresearchgate.net

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom within the azetidine ring. The chemical shift would be indicative of the electron density at the nitrogen, which is influenced by the ring strain and the substituent.

¹⁹F NMR: Given the pentafluoroethyl group, ¹⁹F NMR is a critical technique. It provides distinct signals for the CF₃ and CF₂ groups, with their chemical shifts and coupling constants offering definitive proof of the fluoroalkyl moiety's structure and its attachment to the azetidine ring. huji.ac.ilicpms.cz The large chemical shift dispersion of ¹⁹F NMR is particularly advantageous in resolving signals and providing clear structural insights. icpms.cz

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J/Hz) |

| ¹H (CH₂) | 3.5 - 4.2 | m | - |

| ¹H (CH) | 3.0 - 3.8 | m | - |

| ¹H (NH) | 1.5 - 3.0 | br s | - |

| ¹³C (CH₂) | 45 - 55 | t | - |

| ¹³C (CH) | 35 - 45 | m | - |

| ¹³C (CF₂) | 110 - 120 | tq | J(C-F) ≈ 250, J(C-C-F) ≈ 30 |

| ¹³C (CF₃) | 115 - 125 | qt | J(C-F) ≈ 280, J(C-C-F) ≈ 35 |

| ¹⁹F (CF₂) | -110 to -125 | t | J(F-F) ≈ 5-15 |

| ¹⁹F (CF₃) | -80 to -90 | t | J(F-F) ≈ 5-15 |

Note: The data in this table is predictive and based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₅H₆F₅N). This technique is crucial for confirming the presence of the five fluorine atoms and distinguishing the target compound from other potential isomers or byproducts. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, showing the loss of specific fragments like the pentafluoroethyl group, which further corroborates the proposed structure. nih.gov

Interactive Data Table: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 176.0493 |

| [M+Na]⁺ | 198.0312 |

Note: These values are calculated based on the exact masses of the most abundant isotopes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bond of the azetidine ring (typically in the region of 3300-3500 cm⁻¹), C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹), and the C-N stretching vibration. chemicalbook.com Crucially, strong absorption bands in the region of 1100-1300 cm⁻¹ would be indicative of the C-F bonds of the pentafluoroethyl group, providing further evidence for its presence in the molecule. nist.govnist.gov

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| C-N Stretch | 1000 - 1200 | Medium |

Advanced Research Applications of Fluoroalkylated Azetidine Scaffolds in Chemical Sciences

Utilization as Rigid Scaffolds and Conformational Constraints in Molecular Design

The four-membered azetidine (B1206935) ring is inherently strained, yet more stable and easier to handle than its three-membered aziridine (B145994) counterpart. researchgate.net This strained nature, combined with the stereoelectronic effects of fluoroalkyl substituents, makes these compounds powerful tools for enforcing specific molecular geometries. researchgate.netresearchgate.net

Computational studies, such as those using Density Functional Theory (DFT), are often employed to investigate and predict the conformational preferences of such substituted heterocycles. nih.gov These analyses reveal the lowest energy conformations and the rotational barriers, providing critical insights for rational molecular design. The defined geometry of these scaffolds ensures that appended functional groups are held in specific spatial arrangements, a key aspect of creating molecules with precise interaction capabilities. mdpi.com

The pentafluoroethyl group in 3-(pentafluoroethyl)azetidine is not merely a passive structural element; it actively modulates the molecule's interaction profile. The high electronegativity of the fluorine atoms creates a strong dipole moment and influences the local electronic environment. informahealthcare.com While the C-F bond is a poor hydrogen bond acceptor, the collective effect of multiple fluorine atoms can influence the hydrogen bond accepting capacity of nearby functional groups and create unique electrostatic potential surfaces. researchgate.net

These properties are instrumental in the design of chemical probes. nih.gov A chemical probe is a small molecule used to study and manipulate biological systems. By incorporating a fluoroalkylated azetidine scaffold, chemists can fine-tune a probe's lipophilicity, metabolic stability, and binding interactions. nih.gov The pentafluoroethyl group can engage in non-canonical interactions, such as dipole-dipole or halogen bonding, with biological targets like proteins. informahealthcare.com This allows for the creation of highly specific probes that can, for example, covalently label a target protein upon photoactivation, aiding in target identification and validation. nih.gov

Integration into Complex Molecular Architectures and as Building Blocks for Synthesis

Fluoroalkylated azetidines are not only valuable as final products but also as versatile intermediates or building blocks in organic synthesis. nih.govyoutube.com Their inherent ring strain can be harnessed for ring-opening or expansion reactions, providing access to other important classes of molecules. researchgate.netthieme-connect.com

The strain energy of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening or ring-expansion reactions. thieme-connect.comthieme-connect.com This reactivity allows azetidines to serve as precursors for more complex, substituted acyclic amines or larger nitrogen heterocycles like pyrrolidines and piperidines, which are also prevalent in bioactive compounds. youtube.comthieme-connect.comthieme-connect.com For instance, the ring can be opened by various nucleophiles, or undergo rearrangements to form five- or six-membered rings, a transformation that can be guided by the substituents on the azetidine core. thieme-connect.com The presence of the pentafluoroethyl group can influence the regioselectivity of these ring-opening reactions, directing the nucleophilic attack to a specific carbon atom. researchgate.netacs.org

While 3-(1,1,2,2,2-Pentafluoroethyl)azetidine itself is achiral, it serves as an excellent starting point for the synthesis of stereochemically defined molecules. uni-muenchen.de Functionalization at the nitrogen atom or the C2/C4 positions can introduce stereocenters. The existing substituent at C3 can exert significant stereocontrol over subsequent reactions, directing the approach of reagents to a specific face of the molecule. nih.gov This diastereoselective functionalization is a powerful strategy for building complex molecules with precise three-dimensional arrangements. uni-muenchen.de Methods like α-lithiation followed by trapping with an electrophile are used to introduce substituents with a high degree of stereocontrol, paving the way for the synthesis of novel amino acids and peptide mimics. uni-muenchen.de

Research into Fluorinated Azetidines as Bioisosteres in Chemical Biology

Bioisosterism, the strategy of replacing one functional group with another that has similar physical and chemical properties to produce broadly similar biological effects, is a fundamental concept in medicinal chemistry. informahealthcare.comnih.gov Fluorinated groups are frequently used as bioisosteres for hydrogen atoms or methyl groups, and the pentafluoroethyl group itself can be considered a bioisostere for other functionalities. nih.govnih.gov

The 3-(pentafluoroethyl)azetidine moiety can act as a bioisosteric replacement for other common heterocyclic structures or substituted alkyl chains in bioactive molecules. tcichemicals.comacs.org The introduction of this group can dramatically alter a molecule's key physicochemical properties in a beneficial way.

Key Physicochemical Property Modulation by Fluoroalkyl Groups:

Basicity (pKa): The strong electron-withdrawing nature of the pentafluoroethyl group significantly lowers the basicity of the azetidine nitrogen. nih.gov This can be crucial for avoiding off-target effects, such as binding to the hERG channel, or for improving oral bioavailability.

Metabolic Stability: The strength of the C-F bond makes fluoroalkylated compounds more resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. mdpi.com This can prolong the half-life of a drug candidate.

The strategic replacement of, for example, a metabolically vulnerable isopropyl group with a more stable, conformationally constrained pentafluoroethyl-azetidine scaffold can lead to compounds with improved pharmacokinetic profiles and enhanced potency. nih.govacs.org Research has shown that azetidine-containing compounds can be potent inhibitors of biological targets like STAT3, with the azetidine scaffold providing a significant advancement in potency over other cyclic systems. acs.org

Interactive Table: Impact of Fluoroalkyl Groups on Physicochemical Properties A conceptual table illustrating the typical effects of replacing a hydrogen or methyl group with a fluoroalkyl group like pentafluoroethyl on an azetidine scaffold.

| Property | Original Group (e.g., -H, -CH₃) | Fluoroalkyl Replacement (e.g., -CF₂CF₃) | Rationale/Effect |

| Basicity (pKa) | Higher | Lower | The strong inductive electron-withdrawing effect of the fluoroalkyl group reduces the electron density on the nitrogen atom. nih.gov |

| Lipophilicity (logP) | Lower | Higher | Fluorine is more lipophilic than hydrogen, generally increasing the molecule's affinity for nonpolar environments. nih.gov |

| Metabolic Stability | Lower | Higher | The C-F bond is exceptionally strong and resistant to enzymatic cleavage, particularly oxidative metabolism. mdpi.com |

| Conformational Rigidity | Lower | Higher | The steric bulk and electronic properties of the fluoroalkyl group restrict bond rotation and ring puckering. nih.gov |

| Dipole Moment | Lower | Higher | The high electronegativity of fluorine atoms creates a significant molecular dipole. informahealthcare.com |

Replacement of Alkyl Groups with Fluoroalkylated Azetidine Moieties

In medicinal chemistry, the replacement of common alkyl groups with more complex scaffolds is a key strategy for optimizing drug-like properties. nih.gov The this compound moiety serves as a prime example of a "bioisostere," a substituent that mimics the spatial and electronic characteristics of another group while offering distinct advantages. Azetidine-containing building blocks are increasingly used in drug design to impart conformational rigidity and improve parameters like metabolic stability. researchgate.netenamine.net The introduction of a strained four-membered ring limits the conformational flexibility of a molecule, which can lead to higher binding affinity with biological targets due to a reduced entropic penalty upon binding. enamine.net

The addition of a polyfluorinated chain, such as pentafluoroethyl, further modulates key physicochemical properties. researchgate.net Fluorination is known to significantly impact:

Basicity (pKa): The strong electron-withdrawing nature of the pentafluoroethyl group lowers the pKa of the azetidine nitrogen, making it less basic. This can be crucial for avoiding off-target interactions or improving oral bioavailability by altering the ionization state of the molecule at physiological pH. thesolubilitycompany.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluoroalkyl groups highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. nih.gov Replacing a metabolically vulnerable alkyl group with a fluoroalkylated azetidine can thus prolong the half-life of a drug candidate. chemrxiv.org

The table below illustrates the general effects on physicochemical properties when replacing a simple alkyl group with a fluoroalkylated azetidine moiety in a hypothetical molecule.

Table 1: Comparative Physicochemical Properties of Functional Groups

| Property | Typical Alkyl Group (e.g., Isopropyl) | Fluoroalkylated Azetidine Moiety | Rationale for Change |

|---|---|---|---|

| pKa (of adjacent amine) | Higher (More Basic) | Lower (Less Basic) | The strong inductive effect of the pentafluoroethyl group withdraws electron density from the nitrogen atom. |

| Lipophilicity (LogP) | Moderate | Higher | Fluorine substitution generally increases lipophilicity, though the polar azetidine ring provides some balance. thesolubilitycompany.comsevenstarpharm.com |

| Aqueous Solubility | Variable | Generally Lower | Increased lipophilicity often correlates with reduced aqueous solubility. nih.gov |

| Metabolic Stability | Lower (Prone to Oxidation) | Higher | The C-F bond is exceptionally strong and resistant to enzymatic cleavage. nih.gov |

| Conformational Rigidity | Flexible (Free Rotation) | Rigid | The strained four-membered ring structure restricts bond rotation, providing a defined 3D shape. enamine.net |

Bioisosteric Relationships with Other Nitrogen Heterocycles (e.g., Pyridines)

Bioisosterism is a fundamental concept in drug design where a molecular fragment is replaced by another with similar steric and electronic features to improve properties while retaining biological activity. researchgate.net The this compound scaffold can be considered a saturated, three-dimensional bioisostere of aromatic nitrogen heterocycles like pyridine (B92270). researchgate.netchemrxiv.org

While structurally different, the replacement can be advantageous. Saturated bioisosteres like substituted azetidines can improve physicochemical properties such as aqueous solubility and metabolic stability compared to their aromatic counterparts. chemrxiv.org For instance, the replacement of a pyridine ring in the drug Rupatadine with a saturated 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in solubility, a more than tenfold increase in metabolic half-life, and reduced lipophilicity. chemrxiv.org

The 3-(pentafluoroethyl)azetidine moiety offers a unique combination of features as a pyridine mimic:

Nitrogen Placement: The azetidine nitrogen can act as a hydrogen bond acceptor, similar to the nitrogen in a pyridine ring.

Defined Vectorial Orientation: The rigid azetidine ring places substituents in well-defined spatial locations, mimicking the fixed geometry of a substituted aromatic ring. researchgate.net

Modified Electronics: The electron-withdrawing pentafluoroethyl group significantly alters the electron density of the scaffold, which can be used to mimic the electron-deficient nature of a pyridine ring. In some contexts, a difluoromethylpyridine has been shown to be an effective bioisosteric replacement for a pyridine-N-oxide. nih.gov This highlights how fluorination can be used to tune the electronic properties of a heterocycle to match a specific target.

This bioisosteric replacement provides a path to novel chemical space, potentially circumventing issues with existing intellectual property and improving the pharmacokinetic profile of drug candidates. researchgate.net

Applications in Fluorescent Dye Chemistry: Structural Modification for Improved Photophysical Properties

The performance of fluorescent dyes is critically dependent on their molecular structure. A significant advancement in dye chemistry involves the replacement of traditional N,N-dialkylamino groups on fluorophores like rhodamines and coumarins with four-membered azetidine rings. acs.orgvanderbilt.edu This seemingly simple modification can lead to dramatic improvements in key photophysical properties. researchgate.net

The primary mechanism for this enhancement is the suppression of a non-radiative decay pathway known as twisted intramolecular charge transfer (TICT). acs.orgvanderbilt.edu In the excited state, N,N-dialkylamino groups can twist out of the plane of the fluorophore, leading to a dark, non-emissive state. The rigid azetidine ring constrains this twisting motion, forcing more of the excited molecules to relax by emitting a photon, thus increasing fluorescence brightness. acs.org

The introduction of a substituent at the 3-position of the azetidine ring, as in this compound, allows for the fine-tuning of the dye's properties. nih.govnih.gov The electron-withdrawing pentafluoroethyl group can influence the absorption and emission wavelengths. Studies on other 3-substituted azetidinyl rhodamines have shown an excellent correlation between the Hammett inductive constants of the substituents and the spectral properties of the dye. researchgate.net For example, incorporating 3,3-difluoroazetidine (B2684565) into a rhodamine dye results in a significant blue shift in its absorption and emission maxima compared to the unsubstituted azetidinyl version. researchgate.net

Table 2: Photophysical Properties of Rhodamine Dyes with Different Amino Substituents

| Dye Substituent | Relative Quantum Yield (Φ) | Relative Photostability | Key Advantage of Modification |

|---|---|---|---|

| N,N-Dimethylamino | Baseline | Baseline | Traditional structure. |

| Azetidinyl | ~2x Higher | Higher | Increased rigidity suppresses non-radiative decay, boosting brightness and photostability. acs.orgvanderbilt.edu |

| 3,3-Difluoroazetidinyl | High | High | Further tunes electronic properties, often causing a blue-shift in spectra while retaining high quantum yield. researchgate.net |

| 3-(Pentafluoroethyl)azetidinyl (Predicted) | High | High | Expected to retain high brightness and photostability while inducing a significant blue-shift due to the strong inductive effect of the C2F5 group. |

This strategy of using substituted azetidines turns otherwise non-fluorescent or weakly fluorescent heterocycles into highly emissive fluorophores, providing a powerful tool for developing new probes for biological imaging. nih.govnih.gov

Radiolabeling Strategies for Positron Emission Tomography (PET) Precursors (Focus on Chemical Methodologies)

Positron Emission Tomography (PET) is a non-invasive imaging technique that relies on the detection of radiation from positron-emitting isotopes, most commonly Fluorine-18 (¹⁸F). frontiersin.orgmoravek.com The development of novel PET radiotracers requires robust chemical methods for incorporating ¹⁸F into a molecule of interest, often under demanding conditions due to the short 109.8-minute half-life of the isotope. frontiersin.orgresearchgate.net

A molecule containing the this compound scaffold can be designed as a PET tracer precursor. Since the pentafluoroethyl group is already present and stable, radiolabeling would typically target a different position on the molecule. The general strategies involve either direct labeling or a building block approach. rsc.org

Methodologies for Radiolabeling Azetidine-Containing Precursors:

Nucleophilic Substitution: This is the most common method for ¹⁸F-labeling. A precursor molecule is synthesized with a good leaving group (e.g., tosylate, mesylate, or a nitro group on an activated aromatic ring). The precursor is then reacted with cyclotron-produced [¹⁸F]fluoride, which displaces the leaving group to form the final radiotracer. frontiersin.orgacs.org For an azetidine-containing compound, the leaving group could be attached to an alkyl chain or an aromatic ring elsewhere on the molecule.

Copper-Mediated Fluorination: This method has been successfully applied to the radiolabeling of azetidine-containing scaffolds. For example, PET tracers based on a piperazinyl azetidine scaffold were synthesized by reacting a corresponding boronic ester precursor with [¹⁸F]fluoride in the presence of a copper catalyst. nih.gov This approach can offer mild reaction conditions and high radiochemical yields.

Prosthetic Group Labeling: In this two-step "building block" approach, a small, reactive molecule (a prosthetic group) is first radiolabeled with ¹⁸F. rsc.orgnih.gov This ¹⁸F-labeled building block, such as N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]-SFB) or an [¹⁸F]fluoroethyl-azide, is then conjugated to the larger biomolecule precursor. acs.org This is particularly useful for sensitive molecules that cannot withstand direct fluorination conditions. A precursor containing the 3-(pentafluoroethyl)azetidine moiety could be functionalized with a reactive handle (e.g., an amine or an alkyne) to allow for rapid "click chemistry" ligation with an appropriate ¹⁸F-labeled prosthetic group. acs.org

The development of automated synthesis modules has simplified these processes, making the production of ¹⁸F-labeled tracers more routine and reliable for preclinical and clinical research. arizona.edumdpi.com

Future Research Directions and Emerging Perspectives for 3 1,1,2,2,2 Pentafluoroethyl Azetidine Research

Development of Novel and Sustainable Synthetic Methodologies for Specific Fluoroalkylated Azetidines

The synthesis of azetidines presents a considerable challenge due to their inherent ring strain. clockss.org The development of efficient, scalable, and sustainable methods for the preparation of 3-(1,1,2,2,2-pentafluoroethyl)azetidine is a primary area of future research. Current synthetic strategies for the azetidine (B1206935) core often involve intramolecular cyclization reactions. magtech.com.cn Future methodologies will likely focus on adapting and refining these approaches for the specific introduction of the pentafluoroethyl group.

Key areas for synthetic exploration include:

Advanced Cyclization Strategies: Research into intramolecular SN2 reactions of precursors bearing a pentafluoroethyl group and a suitable leaving group, such as a mesylate or halide, is a promising avenue. frontiersin.org Lanthanide(III) triflates, for instance, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines and could be adapted for substrates bearing a pentafluoroethyl moiety. frontiersin.org

Photochemical Methods: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as a highly atom-economical route to azetidines. rsc.orgresearchgate.net Future work could focus on developing visible-light-mediated photocatalytic systems that can efficiently construct the 3-(pentafluoroethyl)azetidine scaffold from readily available starting materials. rsc.org

Gold-Catalyzed Reactions: Gold-catalyzed intramolecular oxidation of N-propargylsulfonamides has emerged as a flexible method for synthesizing azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov This could be a key step towards accessing this compound.

Strain-Release Approaches: The use of highly strained precursors like azabicyclo[1.1.0]butanes in strain-release reactions offers a modular entry to substituted azetidines. researchgate.net Investigating the reaction of these precursors with reagents that can introduce the pentafluoroethyl group is a compelling direction.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Features | Potential for Pentafluoroethylation | References |

| Intramolecular SN2 of Epoxy Amines | High regioselectivity, use of lanthanide catalysts. | Adaptable to epoxy amines with pentafluoroethyl groups. | frontiersin.org |

| Aza-Paternò-Büchi Reaction | Atom-economical, photochemical conditions. | Requires development of suitable pentafluoroethyl-containing imine or alkene precursors. | rsc.orgresearchgate.net |

| Gold-Catalyzed Cyclization | Access to versatile azetidin-3-one (B1332698) intermediates. | Potential for subsequent functionalization to introduce the pentafluoroethyl group. | nih.gov |

| Strain-Release of Azabicyclo[1.1.0]butanes | Modular synthesis of substituted azetidines. | Exploration of reagents for direct pentafluoroethylation is needed. | researchgate.net |

Exploration of Underexplored Reactivity Pathways and Transformations

The reactivity of azetidines is largely governed by their ring strain, making them susceptible to ring-opening reactions. clockss.orgrsc.org The presence of the electron-withdrawing pentafluoroethyl group at the 3-position is expected to significantly influence the reactivity of the azetidine ring, creating opportunities for novel transformations.

Future research in this area should investigate:

Nucleophilic Ring-Opening: Systematic studies on the regioselectivity of ring-opening reactions with various nucleophiles will be crucial. The electronic influence of the pentafluoroethyl group may direct nucleophilic attack to specific positions on the azetidine ring, leading to the formation of valuable acyclic amino compounds.

Ring-Expansion Reactions: Azetidines can serve as precursors to larger heterocyclic systems, such as pyrrolidines and other five- or six-membered rings. clockss.org The unique electronic properties of this compound could be harnessed to develop novel ring-expansion protocols.

C-H Functionalization: Direct functionalization of the C-H bonds of the azetidine ring is a highly desirable but challenging goal. Research into transition-metal-catalyzed C-H activation could provide access to a wide range of novel derivatives of 3-(pentafluoroethyl)azetidine.

Reactivity of the N-H Bond: For N-unsubstituted 3-(pentafluoroethyl)azetidine, the reactivity of the nitrogen atom offers a handle for further diversification. This includes N-arylation, N-alkylation, and acylation to generate a library of compounds for various applications.

Advanced Computational Modeling for Predictive Chemical Design and Understanding

Computational chemistry is a powerful tool for understanding and predicting the properties and reactivity of molecules. nih.gov For this compound, advanced computational modeling can provide invaluable insights and guide experimental efforts.

Future computational studies should focus on:

Conformational Analysis: Determining the preferred conformations of the azetidine ring and the rotational barrier of the pentafluoroethyl group. This will be fundamental to understanding its interactions with biological targets.

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to model the transition states and reaction pathways for the synthesis and reactivity of 3-(pentafluoroethyl)azetidine. nih.gov This can help in optimizing reaction conditions and predicting the feasibility of new transformations.

Prediction of Physicochemical Properties: Calculating key properties such as pKa, lipophilicity (logP), and dipole moment. These parameters are crucial for applications in medicinal chemistry and materials science.

Virtual Screening and Docking Studies: In the context of drug discovery, computational docking studies can predict the binding affinity of 3-(pentafluoroethyl)azetidine derivatives to specific protein targets, thereby prioritizing compounds for synthesis and biological evaluation. nih.gov

Integration of Fluoroazetidine Scaffolds in Materials Science Research

The incorporation of fluorinated motifs into organic materials can significantly enhance their properties. The unique combination of the polar azetidine ring and the hydrophobic pentafluoroethyl group in this compound makes it an attractive building block for new materials.

Emerging areas of research include:

Fluoropolymers: Polymerization of azetidine-containing monomers can lead to novel polymers with interesting properties. The introduction of the pentafluoroethyl group could result in polymers with high thermal stability, chemical resistance, and low surface energy.

Liquid Crystals: The rigid, polar nature of the azetidine ring, combined with the anisotropic shape of the pentafluoroethyl group, could be exploited in the design of new liquid crystalline materials.

Fluorophores: The substitution of dimethylamino groups with azetidines in common fluorophores has been shown to improve their photophysical properties. nih.govnih.gov The electron-withdrawing nature of the pentafluoroethyl group could further modulate the electronic structure of fluorescent dyes, leading to enhanced quantum yields, photostability, and solvatochromic responses. researchgate.net Introducing 3,3-difluoroazetidine (B2684565) has been shown to significantly increase the quantum efficiency of purine (B94841) analogs in both water and dioxane. nih.gov It is conceivable that a pentafluoroethyl group could have an even more pronounced effect.

New Frontiers in Chemical Biology Tool Development and Probe Design

Azetidines are considered privileged structures in medicinal chemistry and are found in a number of approved drugs. researchgate.net The introduction of a pentafluoroethyl group can enhance metabolic stability, membrane permeability, and binding affinity. This makes this compound a valuable scaffold for the development of new chemical biology tools and probes.

Future directions in this area include:

Bioisosteric Replacement: The 3-(pentafluoroethyl)azetidine moiety could serve as a bioisostere for other functional groups in known bioactive molecules, potentially leading to improved pharmacological profiles.

Enzyme Inhibitors: The unique stereoelectronic properties of this compound could be exploited to design potent and selective inhibitors of enzymes implicated in disease.

Activity-Based Probes: The development of activity-based probes incorporating the 3-(pentafluoroethyl)azetidine scaffold could enable the study of enzyme function in complex biological systems. The azetidine ring itself can act as a reactive group, for instance in azetidinyl oxadiazoles (B1248032) that target cysteine residues.

PROTACs and Molecular Glues: The azetidine scaffold can be incorporated as a linker or a novel binding motif in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are emerging therapeutic modalities.

Q & A

Q. What role does chemical software play in managing and interpreting complex datasets for this compound?

- Methodology : Deploy cheminformatics tools (e.g., ChemAxon, Schrödinger Suite) for property prediction (logP, pKa) and reaction database mining. Use Python/R scripts for batch processing of spectral data or machine learning-driven QSAR modeling. Ensure data integrity via blockchain-secured electronic lab notebooks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.